molecular formula C9H17NO2 B2507775 (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid CAS No. 2272796-96-8

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid

Cat. No.: B2507775
CAS No.: 2272796-96-8
M. Wt: 171.24
InChI Key: HHGLAYBFCJGDEP-JGVFFNPUSA-N
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Description

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its structure consists of a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group, making it an interesting molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a suitable precursor . This method ensures high stereoselectivity and yields the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclopentane-1-carboxylic acid: A related compound with a cyclopentane ring instead of a cyclohexane ring.

    (1R,2S)-Cispentacin: Another similar compound with antifungal properties.

Uniqueness

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in determining the efficacy and safety of pharmaceutical compounds.

Properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLAYBFCJGDEP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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